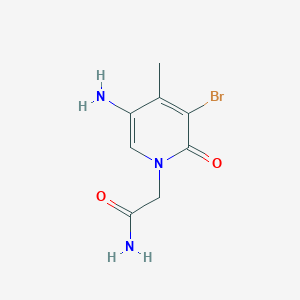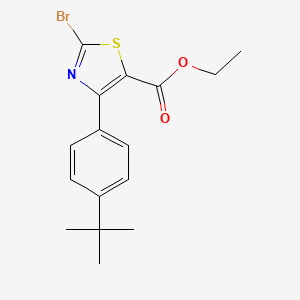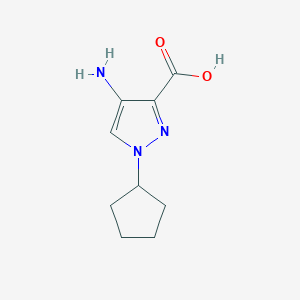
2-Amino-1H-imidazol-5(4H)-onehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1H-imidazol-5(4H)-one hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in the ring structure. This particular compound is characterized by the presence of an amino group and a hydrochloride salt, which enhances its solubility in water. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1H-imidazol-5(4H)-one hydrochloride typically involves the reaction of imidazole derivatives with appropriate reagents. One common method is the reaction of 2-aminoimidazole with formaldehyde and hydrochloric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods
In industrial settings, the production of 2-Amino-1H-imidazol-5(4H)-one hydrochloride involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for high yield and purity, and the product is purified using techniques such as recrystallization and filtration.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1H-imidazol-5(4H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted imidazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Amino-1H-imidazol-5(4H)-one hydrochloride is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2-Amino-1H-imidazol-5(4H)-one hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group and the imidazole ring allow the compound to form hydrogen bonds and other interactions with target molecules, leading to inhibition or activation of specific pathways. These interactions are crucial in its applications in drug development and biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-1H-imidazole-4-carboxylic acid
- 2-Amino-1H-imidazole-5-carboxylic acid
- 2-Amino-1H-imidazole-4-acetic acid
Uniqueness
2-Amino-1H-imidazol-5(4H)-one hydrochloride is unique due to its specific structure, which allows for distinct interactions with molecular targets. Its hydrochloride salt form enhances its solubility, making it more suitable for aqueous reactions and biological studies compared to other similar compounds.
Eigenschaften
Molekularformel |
C3H4ClN3O |
|---|---|
Molekulargewicht |
133.54 g/mol |
IUPAC-Name |
2-aminoimidazol-4-one;hydrochloride |
InChI |
InChI=1S/C3H3N3O.ClH/c4-3-5-1-2(7)6-3;/h1H,(H2,4,6,7);1H |
InChI-Schlüssel |
HXYBJMMFRLXYIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=NC1=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Cyano-2-{3-ethyl-4-oxo-5-[(phenylamino)methylidene]-1,3-thiazolidin-2-ylidene}acetic acid](/img/structure/B15240953.png)

![5-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15240958.png)




![2-[4-Chloro-3-(trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B15240993.png)

